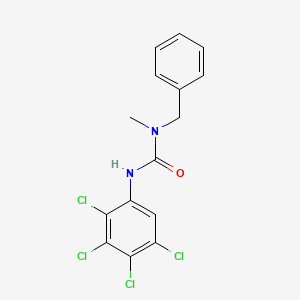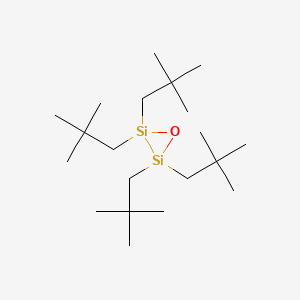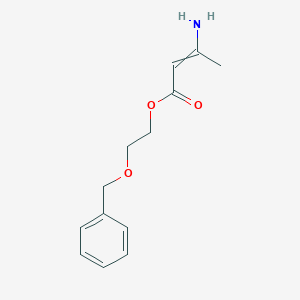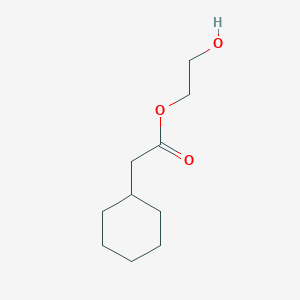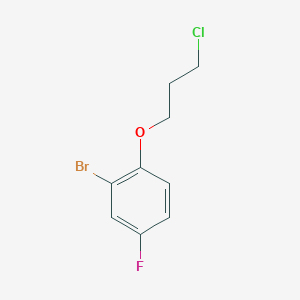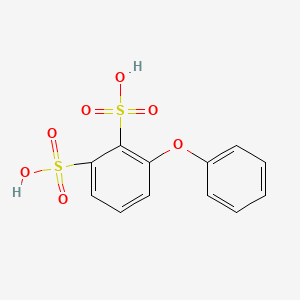![molecular formula C18H18O4 B14305516 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one CAS No. 117872-27-2](/img/structure/B14305516.png)
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is a chemical compound known for its unique structure and properties. It is a type of lignan, a group of chemical compounds found in plants. Lignans are known for their antioxidant and estrogenic activities, making them of interest in various fields of research, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of appropriate phenolic compounds under specific conditions. One common method includes the use of acid-catalyzed condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its estrogenic activity and potential therapeutic applications in hormone-related conditions.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Estrogenic Activity: Binding to estrogen receptors and modulating their activity, which can influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Enterolactone: Another lignan with similar antioxidant and estrogenic properties.
Secoisolariciresinol: A lignan precursor that can be metabolized into enterolactone.
Matairesinol: Another lignan with comparable biological activities.
Uniqueness
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as both an antioxidant and an estrogenic compound makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
117872-27-2 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
3,4-bis[(4-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-12(2-6-15)9-14-11-22-18(21)17(14)10-13-3-7-16(20)8-4-13/h1-8,14,17,19-20H,9-11H2 |
Clave InChI |
ONQJETBPCNSDIF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)O1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


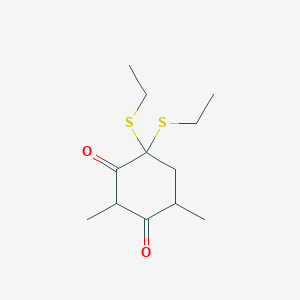
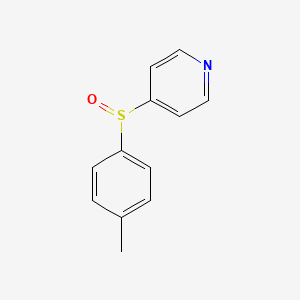
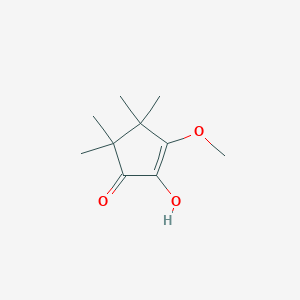
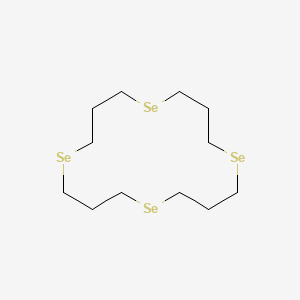
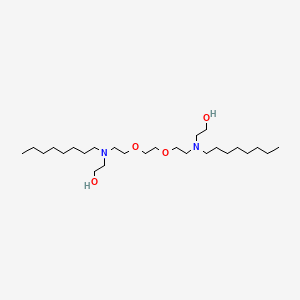
![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
